2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone
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Overview
Description
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a bromine atom, a chlorine atom, and a thienyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone typically involves the bromination of 1-(3-chloro-2-thienyl)-1-ethanone. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The corresponding alcohol, 2-bromo-1-(3-chloro-2-thienyl)ethanol.
Oxidation Reactions: Sulfoxides or sulfones of the thienyl group.
Scientific Research Applications
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the thienyl group, contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the modulation of enzymatic activities or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-thienyl)-1-ethanone
- 2-Chloro-1-(3-chloro-2-thienyl)-1-ethanone
- 1-(3-Chloro-2-thienyl)-1-ethanone
Uniqueness
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
2-bromo-1-(3-chlorothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBQPMDLULMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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